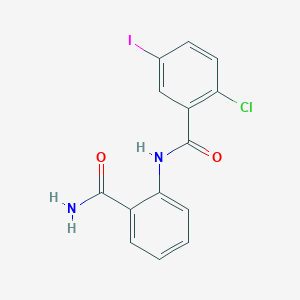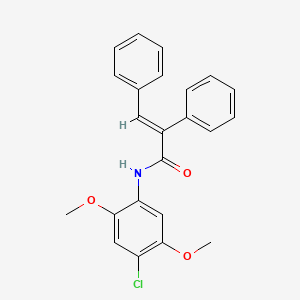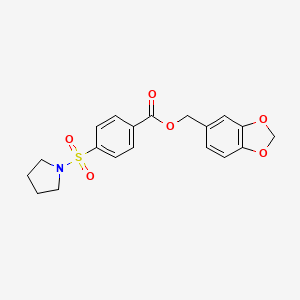
N-(2-carbamoylphenyl)-2-chloro-5-iodobenzamide
Overview
Description
N-(2-carbamoylphenyl)-2-chloro-5-iodobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a carbamoyl group, a chlorine atom, and an iodine atom attached to a benzamide structure. Its unique chemical structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-2-chloro-5-iodobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbamoyl Group: The initial step involves the introduction of the carbamoyl group to the phenyl ring. This can be achieved through the reaction of aniline derivatives with phosgene or urea under controlled conditions.
Halogenation: The next step involves the introduction of chlorine and iodine atoms to the benzamide structure. This can be done using halogenating agents such as thionyl chloride (SOCl2) for chlorination and iodine monochloride (ICl) for iodination.
Coupling Reaction: The final step involves coupling the halogenated benzamide with the carbamoylphenyl group. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-2-chloro-5-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, forming larger and more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and ligands such as triphenylphosphine (PPh3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, oxidized derivatives, and coupled products with extended aromatic systems.
Scientific Research Applications
N-(2-carbamoylphenyl)-2-chloro-5-iodobenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(2-carbamoylphenyl)-2-chloro-nicotinamide: Similar in structure but with a nicotinamide group instead of the iodinated benzamide.
N-(2-carbamoylphenyl)-2-chloroisonicotinamide: Another similar compound with an isonicotinamide group.
Uniqueness
N-(2-carbamoylphenyl)-2-chloro-5-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological properties. Its structure allows for versatile modifications and applications in various fields.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-2-chloro-5-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2/c15-11-6-5-8(16)7-10(11)14(20)18-12-4-2-1-3-9(12)13(17)19/h1-7H,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMCOTWKLLYFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C=CC(=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-ethylphenoxy)-N-[(3-chlorophenyl)carbamothioyl]acetamide](/img/structure/B3633081.png)
![3-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B3633085.png)
![(5E)-5-[[1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3633093.png)
![3,5-Dichloro-2-[[[(2-methylbenzoyl)amino]thioxomethyl ]amino]-benzoic acid](/img/structure/B3633096.png)
![3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-chlorophenyl)propanamide](/img/structure/B3633102.png)
![N-(2,4-dichlorobenzyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3633109.png)
![4-{[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B3633114.png)
![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3633118.png)
![N-[[5-[2-(4-bromo-2,3-dimethylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3633124.png)
![2-[4-(methylthio)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B3633134.png)
![N-(3-methoxyphenyl)-4,5-dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B3633140.png)


![N-BENZYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B3633177.png)
